molecular formula C7H13NO B13528124 7-Oxa-4-azaspiro[2.6]nonane

7-Oxa-4-azaspiro[2.6]nonane

Cat. No.: B13528124
M. Wt: 127.18 g/mol
InChI Key: MPFQNPHIDITLTI-UHFFFAOYSA-N
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Description

7-Oxa-4-azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where an oxygen atom and a nitrogen atom are incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-4-azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-4-azaspiro[2.6]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

7-Oxa-4-azaspiro[2.6]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azaspiro[3.5]nonane
  • 1-Oxa-8-azaspiro[4.5]decane

Uniqueness

7-Oxa-4-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-oxa-4-azaspiro[2.6]nonane

InChI

InChI=1S/C7H13NO/c1-2-7(1)3-5-9-6-4-8-7/h8H,1-6H2

InChI Key

MPFQNPHIDITLTI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOCCN2

Origin of Product

United States

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